molecular formula C11H9BrClNO B2907841 2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole CAS No. 328918-94-1

2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole

Cat. No. B2907841
CAS RN: 328918-94-1
M. Wt: 286.55
InChI Key: RWJANIVLWJJYFC-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole” is a complex organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The oxazole ring is substituted with a bromophenyl group, a chloromethyl group, and a methyl group at the 2nd, 4th, and 5th positions respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction. The bromophenyl, chloromethyl, and methyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and planar. The bromophenyl, chloromethyl, and methyl substituents would add complexity to the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the phenyl ring, nucleophilic substitution at the chloromethyl group, or reactions at the oxazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms would likely make the compound relatively dense and possibly volatile .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The presence of the bromine and chlorine atoms suggests that the compound could be hazardous if ingested or inhaled, and it could potentially be irritating to the skin and eyes .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

2-(3-bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO/c1-7-10(6-13)14-11(15-7)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJANIVLWJJYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(3-bromophenyl)-4,5-dimethyloxazole-3-oxide (96.6 g, 0.36 mol) in CHCl3 (0.90 L) was treated dropwise with phosphorous oxychloride (61.1 g, 0.40 mol) allowing the reaction to exotherm and then stirred at reflux for 30 min. The reaction was then cooled to room temperature and washed with water (2×1 L). The combined aqueous washes were back extracted with CH2Cl2 (2×400 mL). The organic layers were dried (MgSO4), and the solvent removed in vacuo to give crude product that was recrystallized from hot hexanes (300 mL), decanting the hot supernate away from a dark oily material. The remaining dark oil was agitated in additional hot hexanes (200 mL) and the combined supernates were cooled to 0° C. to crystallize the product which was isolated by filtration to give 74.2 g (72%) of 2-(3-bromophenyl)-4-(chloromethyl)-5-methyloxazole as a lime-green powder.
[Compound]
Name
lime
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
96.6 g
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reactant
Reaction Step Two
Quantity
61.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.9 L
Type
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Reaction Step Two

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